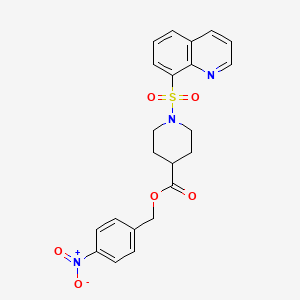

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Description

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a quinolin-8-ylsulfonyl group and a 4-nitrobenzyl ester. The quinoline moiety may enhance aromatic stacking interactions, while the nitro group confers electron-withdrawing properties, influencing reactivity and solubility.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S/c26-22(31-15-16-6-8-19(9-7-16)25(27)28)18-10-13-24(14-11-18)32(29,30)20-5-1-3-17-4-2-12-23-21(17)20/h1-9,12,18H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOVBDFFCUSGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. Key synthetic routes include:

- Oxidation : Reduction of the nitro group to an amine using hydrogen gas in the presence of palladium catalyst.

- Substitution Reactions : The benzyl group can be substituted with various nucleophiles.

- Coupling Reactions : It can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.

Organic Synthesis

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications, facilitating the development of new chemical reactions and compounds.

Biochemical Probes

In biological research, this compound has been investigated for its potential as a biochemical probe. It can interact with specific enzymes and proteins, making it useful for studying enzyme activities and protein interactions. Such applications are particularly relevant in understanding cellular processes and signaling pathways.

Therapeutic Applications

The compound is being explored for its therapeutic potential, especially in drug development. Its unique structure allows it to act on various biological targets, which could lead to the development of new treatments for diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis in tumor cells while sparing normal cells, indicating its potential as a cancer therapeutic agent.

Case Study 2: Enzyme Inhibition

Research has shown that the quinolin-8-ylsulfonyl group can inhibit specific enzymes involved in disease pathways. For instance, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinolin-8-ylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, making the compound useful as a research tool to study cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of sulfonyl, ester, and nitro groups. Below is a comparative analysis with key analogs:

1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid (CAS 303994-58-3)

- Structural Differences: Replaces the quinolin-8-ylsulfonyl group with a nitrobenzoyl moiety and substitutes the ester with a carboxylic acid.

- Functional Impact :

- Reactivity : The carboxylic acid (CAS 303994-58-3) is more polar and acidic (pKa ~4-5) compared to the ester, which is hydrolytically stable under neutral conditions.

- Biological Activity : The nitrobenzoyl derivative’s carboxylate may enhance binding to metal ions or charged residues in enzymes, whereas the ester in the target compound improves lipophilicity for membrane penetration .

- Applications : Both serve as intermediates, but the ester in the target compound is more suited for prodrug strategies.

Piperidine-4-carboxylate Derivatives with Heterocyclic Sulfonamides

- Example : 1-(Pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid methyl ester.

- Sulfonyl Group: Quinoline’s bulkiness may hinder binding to narrow enzyme pockets compared to smaller heterocycles.

- Biological Relevance: Quinoline derivatives often exhibit antimalarial or anticancer activity, whereas pyridine analogs are explored for CNS targets.

Nitro-Substituted Benzyl Esters

- Example : 4-Nitrobenzyl 1-(benzenesulfonyl)piperidine-4-carboxylate.

- Comparison: Electronic Effects: The nitro group in both compounds enhances electrophilicity, but the quinoline sulfonyl group in the target compound introduces additional hydrogen-bonding sites. Stability: Benzenesulfonyl derivatives are less prone to metabolic oxidation than quinoline-containing analogs.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Key Functional Groups | LogP (Predicted) | Potential Applications |

|---|---|---|---|---|

| 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate | C23H21N3O6S | Quinoline sulfonyl, nitrobenzyl | 3.2 | Drug intermediates, enzyme inhibitors |

| 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid (CAS 303994-58-3) | C13H14N2O5 | Nitrobenzoyl, carboxylic acid | 1.8 | Metal chelators, agrochemical precursors |

| 1-(Pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid methyl ester | C12H16N2O4S | Pyridine sulfonyl, methyl ester | 2.1 | CNS-targeting prodrugs |

Research Findings and Implications

- Synthetic Utility : The nitrobenzyl ester in the target compound allows for selective deprotection under mild reducing conditions, unlike the stable carboxylic acid in CAS 303994-58-3 .

- Biological Potential: Quinoline sulfonamides demonstrate higher affinity for kinases and proteases compared to benzoyl or pyridine analogs, as observed in related studies.

Biological Activity

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate (CAS No. 327093-29-8) is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring and is being investigated for its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is C22H21N3O6S, with a molecular weight of 455.48 g/mol. The structure includes a nitro group, a quinoline moiety, and a sulfonamide linkage, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The quinolin-8-ylsulfonyl group is known to inhibit specific enzyme activities, thereby modulating biochemical pathways. This mechanism makes it a valuable tool for studying cellular processes and enzyme functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of the quinoline structure exhibit significant activity against various pathogens. For instance, compounds similar to 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate have shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

There is emerging evidence indicating that compounds with similar structural features possess antitumor properties. They may inhibit key signaling pathways involved in cancer cell proliferation, making them potential candidates for further drug development .

Case Studies

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. First, the piperidine core is functionalized via sulfonylation using quinolin-8-ylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group . Subsequent esterification with 4-nitrobenzyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound. Reaction optimization requires strict control of stoichiometry, temperature, and solvent polarity to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine and quinoline moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Infrared spectroscopy (IR) to verify sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is influenced by functional group reactivity. The nitrobenzyl ester is sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent degradation. Periodic purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How do reaction conditions influence the yield of sulfonylation during synthesis?

- Methodological Answer : Sulfonylation efficiency depends on:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may increase side reactions.

- Temperature : Lower temperatures (0–5°C) favor selectivity for the piperidine nitrogen over competing nucleophilic sites.

- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate sulfonyl chloride activation .

- Yield optimization data : Pilot studies report 60–75% yields under optimized conditions, with impurities identified as unreacted piperidine or over-sulfonylated byproducts .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Structural analogs : Subtle differences in substituents (e.g., nitro vs. methyl groups) alter receptor binding. Compare activity data with structurally validated analogs (e.g., ethyl 1-(4-nitrobenzyl)piperidine-4-carboxylate vs. quinoline-sulfonyl derivatives ).

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability.

- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical validation (e.g., p < 0.05 via ANOVA) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonyl group’s hydrogen-bonding potential and the nitrobenzyl moiety’s hydrophobic interactions .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues in the target’s active site .

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the compound’s logP value impact its pharmacokinetic profile in preclinical models?

- Methodological Answer :

- LogP determination : Calculate via reversed-phase HPLC (C18 column) using a methanol/water gradient.

- Correlation with bioavailability : High logP (>3) suggests improved membrane permeability but may reduce aqueous solubility. Balance via prodrug strategies (e.g., phosphate esters) or formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.